Bisphenol AF-d8
Description
Properties
Molecular Formula |
C₁₅H₂D₈F₆O₂ |
|---|---|
Molecular Weight |
344.28 |
Synonyms |
4,4’-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bisphenol-d8; 4,4’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]di-phenol-d8; 4,4’-[Trifluoro-1-(trifluoromethyl)ethylidene]diphenol-d8; 1,1,1,3,3,3-Hexafluoro-2,2-bis(4-hydroxyphenyl)propane-d8; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Characterization of Bisphenol Af D8
Advanced Synthetic Routes for Bisphenol AF-d8 Production
The synthesis of this compound is a multi-step process that involves the strategic incorporation of deuterium (B1214612) atoms onto the aromatic rings of the Bisphenol AF (BPAF) structure. The general approach adapts the established synthesis of unlabeled BPAF, which involves the acid-catalyzed condensation of phenol (B47542) with hexafluoroacetone (B58046). smolecule.comgoogle.com
Deuteration Strategies and Reagents
The production of this compound necessitates the use of deuterated starting materials. The most common strategy involves the condensation reaction between hexafluoroacetone and a deuterated phenol. Specifically, phenol-d5 (B121304) or phenol-d6, where the hydrogen atoms on the aromatic ring have been substituted with deuterium, is used as the key starting material. The deuteration of phenol itself can be accomplished through various established methods, such as acid-catalyzed hydrogen-deuterium exchange in heavy water (D₂O).
Reaction Optimization and Yield Enhancement
To maximize the yield and purity of this compound, reaction conditions are carefully controlled, drawing on optimization strategies developed for unlabeled BPAF. google.com The choice of catalyst is critical; strong acids such as trifluoromethanesulfonic acid or methanesulfonic acid are often employed to drive the condensation reaction. google.com
Key parameters that are optimized include:
Temperature: Reactions are often conducted at elevated temperatures, for instance between 90 °C and 180 °C, to increase the reaction rate. google.com
Reaction Time: The duration of the reaction is optimized to ensure complete conversion of the starting materials while minimizing the formation of by-products. Reaction times can range from several hours to over a day. google.com
Molar Ratio of Reactants: The stoichiometry of the deuterated phenol to hexafluoroacetone is carefully controlled to favor the formation of the desired 2,2-bis(hydroxyphenyl) structure.
Purification: Following the reaction, the crude product is purified using techniques such as recrystallization or column chromatography to remove unreacted starting materials and any side products, leading to a high-purity final product. google.com
Spectroscopic and Chromatographic Techniques for Isotopic Purity Assessment
To be effective as an internal standard, the chemical and isotopic purity of this compound must be rigorously verified. This is achieved through a combination of advanced spectroscopic and chromatographic methods. unimi.it
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the successful incorporation of deuterium atoms into the molecular structure. lgcstandards.comlgcstandards.com In ¹H NMR (Proton NMR) spectroscopy, the substitution of hydrogen with deuterium results in the disappearance of signals corresponding to the protons on the phenyl rings. The integration of the remaining proton signals (from the hydroxyl groups) against any residual non-deuterated sites allows for an estimation of the degree of deuteration.
Furthermore, ¹³C NMR can be used to observe the effects of deuterium coupling on the carbon signals of the aromatic rings. Deuterium NMR (²H NMR) can also be directly employed to observe the resonance of the deuterium nuclei, confirming their presence and location within the molecule. acs.org For unlabeled Bisphenol AF, detailed NMR spectra are available for comparison. nih.gov
Mass Spectrometry (MS) for Isotopic Abundance Determination
Mass Spectrometry (MS) is the definitive technique for determining the isotopic purity and abundance of this compound. unimi.it The incorporation of eight deuterium atoms results in a significant mass shift compared to the unlabeled compound (a mass increase of 8 Da). sigmaaldrich.com This mass difference allows for the clear separation of the deuterated standard from the native analyte in a mass spectrometer. dphen1.com
MS analysis provides a distribution of isotopic masses, allowing for the calculation of the percentage of molecules that are correctly labeled with eight deuterium atoms (d8) versus those with fewer (d1 through d7) or no deuterium atoms (d0). lgcstandards.com This information is critical for its use in isotope dilution mass spectrometry, a highly accurate quantification method. mdpi.comthermofisher.com For related deuterated bisphenols, high isotopic purities are routinely achieved. unimi.itlgcstandards.com
Table 1: Reported Isotopic Purity for Related Deuterated Bisphenols
| Compound | Isotopic Purity | Reference |
|---|---|---|
| Bisphenol A-d8 (BPA-d8) | 98.4% | unimi.it |
| Bisphenol A-d8 (BPA-d8) | 98.5% | lgcstandards.com |
Chromatographic Purity Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used. lgcstandards.comlgcstandards.com A sample of the synthesized this compound is analyzed, and the area of the main peak is compared to the total area of all peaks in the chromatogram to calculate the purity. lgcstandards.com Purity levels for commercially available deuterated standards are typically very high. lgcstandards.comlgcstandards.com
Table 2: Reported Chromatographic Purity for Related Deuterated Bisphenols
| Compound | Analytical Method | Purity | Reference |
|---|---|---|---|
| Bisphenol A-d8 (BPA-d8) | HPLC | >95% | lgcstandards.com |
| Bisphenol A-d8 (BPA-d8) | HPLC | 99.42% | lgcstandards.com |
These analytical techniques ensure that each batch of this compound meets the stringent requirements for its use as a reliable internal standard in quantitative environmental and biological monitoring studies. semanticscholar.orgpublisso.de
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| Bisphenol AF | BPAF |
| This compound | BPAF-d8 |
| Bisphenol A | BPA |
| Bisphenol A-d8 | BPA-d8 |
| Bisphenol S-d8 | BPS-d8 |
| Hexafluoroacetone trihydrate | HFA·3H₂O |
| Phenol | |
| Phenol-d5 | |
| Phenol-d6 | |
| Heavy Water (Deuterium Oxide) | D₂O |
| Trifluoromethanesulfonic acid |
Advanced Analytical Methodologies Utilizing Bisphenol Af D8 As an Internal Standard
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development
While LC-MS/MS is more common, Gas Chromatography-Mass Spectrometry (GC-MS) represents a viable alternative for bisphenol analysis, often providing excellent separation efficiency. researchgate.net However, due to the low volatility and polar nature of bisphenols, a derivatization step is typically required. simiecoind.ronih.gov
Derivatization converts the polar hydroxyl groups of bisphenols into less polar, more volatile derivatives suitable for GC analysis. This process improves chromatographic peak shape and thermal stability. simiecoind.ronih.gov
Silylation : This is a common strategy where active hydrogens in the hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. nih.gov The reaction can be performed in a solvent like acetone (B3395972), where it can proceed rapidly at room temperature. nih.gov
Acylation : This method involves reacting the bisphenols with an acylating agent, such as acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA). simiecoind.ronih.govchrom-china.com This converts the hydroxyl groups to esters. The reaction with TFAA, for example, can be optimized by heating at 70°C for two hours to form the di(trifluoroacetyl)-bisphenol A derivative. simiecoind.ro
On-line derivatization techniques have also been developed, where the derivatization agent is introduced directly in the GC inlet, simplifying sample preparation and potentially increasing analytical throughput. researchgate.net
Table 2: Common Derivatization Reagents for GC-MS Analysis of Bisphenols
| Derivatization Strategy | Reagent | Abbreviation | Typical Reaction Conditions | Reference |
|---|---|---|---|---|
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Room temperature in acetone for <1 min, or 60°C for 45 min | researchgate.netnih.gov |
| Acylation | Acetic Anhydride | - | Optimized time and dosage, followed by GC-MS analysis | nih.govchrom-china.com |
| Acylation | Trifluoroacetic Anhydride | TFAA | 70°C for 2 hours | simiecoind.ro |
Once the derivatized analytes are separated by the GC column, they enter the mass spectrometer for ionization and detection.
Electron Ionization (EI) : This is the most common ionization technique used in GC-MS. metwarebio.com It is a "hard" ionization method that uses a high-energy electron beam (typically 70 eV) to ionize molecules, causing extensive and reproducible fragmentation. shimadzu.com This fragmentation pattern acts as a molecular fingerprint, which can be compared against spectral libraries (e.g., NIST) for confident compound identification. simiecoind.rometwarebio.com
Chemical Ionization (CI) : CI is a "softer" ionization technique that results in less fragmentation and often a more abundant molecular ion or pseudo-molecular ion. metwarebio.comshimadzu.com This can be advantageous when the molecular ion is weak or absent in the EI spectrum, providing valuable molecular weight information. Negative Chemical Ionization (NCI) can offer high sensitivity for certain electronegative compounds. researchgate.net
Sample Preparation Protocols for Diverse Environmental and Biological Matrices
The goal of sample preparation is to extract the target bisphenols from the sample matrix, remove interferences, and concentrate the analytes prior to instrumental analysis. mdpi.comnih.gov The use of an internal standard like BPAF-d8 at the beginning of the procedure is critical to correct for analyte losses during these multi-step processes. publisso.deuzh.ch
Biological Matrices :
Urine : For the analysis of total bisphenol concentrations, a deconjugation step is required to hydrolyze glucuronide and sulfate (B86663) metabolites back to their free forms. mdpi.com This is typically achieved by enzymatic hydrolysis using β-glucuronidase/arylsulfatase from Helix pomatia. mdpi.commdpi.com Following hydrolysis, Solid-Phase Extraction (SPE) using C18 cartridges or Dispersive Liquid-Liquid Microextraction (DLLME) are common methods for extraction and cleanup. publisso.deuzh.ch
Blood/Serum : Sample preparation for blood or serum often involves protein precipitation with a solvent like acetonitrile, followed by centrifugation. dphen1.com The supernatant can then be further cleaned up using SPE. dphen1.comnih.gov
Environmental Matrices :
Wastewater/River Water : Due to low analyte concentrations, a pre-concentration step is necessary. Solid-Phase Extraction (SPE) is widely used for aqueous samples, allowing large volumes of water to be passed through a sorbent that retains the bisphenols, which are then eluted with a small volume of organic solvent. nih.govmdpi.com
Soil/Sediment : For solid samples, ultrasonic-assisted extraction (UAE) is a common technique. The sample is mixed with an appropriate solvent (e.g., acetone/hexane mixture) and sonicated to facilitate the transfer of analytes from the solid matrix into the liquid phase. researchgate.net The resulting extract is then cleaned up, often using SPE, before analysis.
Table 3: Overview of Sample Preparation Techniques for Bisphenol Analysis
| Matrix | Key Preparation Steps | Extraction/Cleanup Technique | Reference |
|---|---|---|---|
| Urine | Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) | Solid-Phase Extraction (SPE), Dispersive Liquid-Liquid Microextraction (DLLME) | mdpi.commdpi.compublisso.deuzh.ch |
| Blood/Serum | Protein Precipitation (e.g., with acetonitrile) | Solid-Phase Extraction (SPE) | dphen1.comnih.gov |
| Wastewater | Filtration | Solid-Phase Extraction (SPE) | nih.govmdpi.com |
| Soil/Sediment | Ultrasonic-Assisted Extraction (UAE) | Solid-Phase Extraction (SPE) | researchgate.net |
Solid-Phase Extraction (SPE) Techniques
Solid-phase extraction (SPE) is a widely employed sample preparation technique for the selective extraction and pre-concentration of analytes from a liquid sample. unam.mx In the analysis of bisphenols, including BPAF, SPE is crucial for removing interfering matrix components and enhancing the sensitivity of the analytical method. unam.mxnih.gov The use of an isotopic internal standard like BPAF-d8 is effective in compensating for matrix-induced signal suppression or enhancement. ewadirect.com
The process typically involves conditioning an SPE cartridge, often with a C18 or a specialized polymer-based sorbent, followed by loading the sample to which a known amount of BPAF-d8 has been added. besjournal.com The analytes, along with the internal standard, are retained on the sorbent while the majority of the matrix passes through. After a washing step to remove any remaining impurities, the analytes and BPAF-d8 are eluted with a small volume of an organic solvent. besjournal.com The subsequent analysis, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the quantification of the native BPAF by comparing its peak area to that of the known concentration of BPAF-d8. This approach effectively corrects for any analyte loss during the extraction and elution steps, as BPAF-d8 is assumed to behave identically to the native BPAF throughout the SPE procedure.
Recent advancements have also explored magnetic solid-phase extraction (MSPE), which simplifies the separation process by using magnetic adsorbents that can be easily collected with an external magnetic field. iwaponline.com
Table 1: Application of SPE in Bisphenol Analysis
| Analytical Step | Description | Reference |
|---|---|---|
| Sample Preparation | Extraction and pre-concentration of bisphenols from various matrices. | unam.mx |
| Matrix Effect Mitigation | Use of isotopic internal standards like BPAF-d8 to compensate for signal suppression or enhancement. | ewadirect.com |
| Elution | Analytes and internal standard are eluted from the SPE cartridge using an organic solvent. | besjournal.com |
| Analysis | Quantification is typically performed using LC-MS/MS. | besjournal.com |
Liquid-Liquid Extraction (LLE) Methodologies
Liquid-liquid extraction (LLE) is a classic and effective method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. unam.mx In the context of bisphenol analysis, LLE is utilized to extract analytes like BPAF from aqueous samples into an organic phase. nih.govdphen1.com The incorporation of BPAF-d8 as an internal standard at the beginning of the LLE procedure is critical for accurate quantification.
The methodology involves adding a precise amount of BPAF-d8 to the sample before extraction. The sample is then vigorously mixed with an appropriate organic solvent. The bisphenols, including both the native analyte and the deuterated standard, partition into the organic layer. After phase separation, the organic layer is collected, often concentrated, and then analyzed. By measuring the ratio of the response of the native BPAF to that of BPAF-d8, any variability in extraction efficiency, solvent volume, and injection volume can be effectively normalized, leading to highly accurate and precise results.
Variations of LLE, such as vortex-assisted liquid-liquid microextraction (VALLME), have been developed to reduce solvent consumption and extraction time while maintaining high recovery rates. nih.govamecj.com
Table 2: LLE Methodologies for Bisphenol Analysis
| Technique | Description | Key Advantages | Reference |
|---|---|---|---|
| Conventional LLE | Partitioning of analytes between an aqueous sample and an immiscible organic solvent. | Simple, effective for a wide range of samples. | unam.mxnih.govdphen1.com |
| Vortex-Assisted Liquid-Liquid Microextraction (VALLME) | A miniaturized LLE technique that uses vortexing to enhance extraction efficiency with minimal solvent. | Reduced solvent consumption, faster extraction times. | nih.govamecj.com |
Matrix Effect Mitigation Strategies
The matrix effect, which is the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix, is a significant challenge in LC-MS/MS analysis. ewadirect.com This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. The use of a stable isotope-labeled internal standard, such as BPAF-d8, is one of the most effective strategies to mitigate the matrix effect. ewadirect.com
Since BPAF-d8 has nearly identical physicochemical properties and retention time to the unlabeled BPAF, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, the suppressive or enhancing effects of the matrix are effectively canceled out. This ensures that the quantitative results are accurate and reliable, even in complex matrices like biological fluids, food, and environmental samples. ewadirect.com Other strategies to reduce matrix effects include optimizing sample cleanup procedures like SPE and modifying chromatographic conditions. ewadirect.com
Quality Assurance and Quality Control (QA/QC) Protocols in Analytical Methodologies
Robust quality assurance and quality control (QA/QC) protocols are essential to ensure that analytical methods produce reliable, reproducible, and accurate data. researchgate.net In the analysis of bisphenols, the use of BPAF-d8 plays a crucial role in these protocols.
Calibration Curve Construction and Linearity Assessment
A calibration curve is fundamental for quantifying the concentration of an analyte in a sample. environics.com It is constructed by plotting the response of the analytical instrument against known concentrations of the analyte. environics.com When using an internal standard like BPAF-d8, the calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
This approach corrects for variations in instrument response and sample preparation. dphen1.com The linearity of the calibration curve is assessed by the correlation coefficient (R²), which should ideally be close to 1, indicating a strong linear relationship between the response ratio and the concentration. environics.comnih.gov The use of BPAF-d8 helps to ensure the linearity and accuracy of the calibration over a defined concentration range. dphen1.com Weighting factors, such as 1/x or 1/x², may be applied during linear regression to give more emphasis to the lower concentration points and improve accuracy across the calibration range. chromatographyonline.com
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.govdphen1.com These parameters are critical for defining the sensitivity of an analytical method.
The determination of LOD and LOQ is typically based on the signal-to-noise ratio (S/N), where the LOD is often defined as an S/N of 3 and the LOQ as an S/N of 10. dphen1.comresearchgate.net Alternatively, they can be calculated from the standard deviation of the response of blank samples or low-concentration spikes. dphen1.com The presence of BPAF-d8 as an internal standard helps to stabilize the analytical signal and reduce variability, which can contribute to achieving lower and more consistent LOD and LOQ values. For instance, methods for bisphenol analysis have reported LOQs in the range of 0.10 to 0.78 ng/g. dphen1.com
Inter-laboratory Harmonization and Ring Test Applications
Inter-laboratory harmonization and ring tests are crucial for ensuring the comparability and reliability of analytical results across different laboratories. researchgate.neteuropa.eu In these studies, identical samples are sent to multiple laboratories for analysis, and the results are compared. The use of a common internal standard, such as BPAF-d8, is a key element in achieving harmonization.
By providing a standardized point of reference, BPAF-d8 helps to minimize variations in results that may arise from differences in instrumentation, sample handling, and analytical procedures among laboratories. europa.eu This is particularly important in large-scale biomonitoring studies and regulatory monitoring programs where data from multiple sources need to be combined and compared. cpsc.gov The European Human Biomonitoring Initiative (HBM4EU) is an example of a large-scale project that relies on interlaboratory comparison investigations to ensure data consistency for substances like bisphenols. researchgate.neteuropa.eu
Table 3: Compound Names Mentioned in the Article
| Abbreviation | Full Compound Name |
|---|---|
| BPAF | Bisphenol AF |
| BPAF-d8 | Bisphenol AF-d8 |
| BPF | Bisphenol F |
| BPS | Bisphenol S |
| BPA | Bisphenol A |
Environmental Occurrence and Distribution Studies Employing Bisphenol Af D8 As a Tracer
Source Apportionment and Pathway Elucidation of Bisphenol AF Using Isotopic Tracers
Isotope dilution mass spectrometry is a powerful technique for the precise measurement of environmental contaminants. In this method, a known quantity of an isotopically labeled compound, such as Bisphenol AF-d8, is added to a sample at the beginning of the analytical process. Because this compound is chemically identical to the native BPAF but has a different mass, it can be distinguished by a mass spectrometer. This allows for the correction of any analyte loss that may occur during sample extraction, cleanup, and analysis, thereby ensuring high accuracy and precision in the final concentration measurement. researchgate.netnih.govnih.gov
The use of deuterated standards like this compound is crucial for developing reliable analytical methods to detect BPAF and its analogues in various matrices. unam.mx For instance, studies have identified industrial wastewater treatment plants as a significant pathway for the release of bisphenols into the environment. mdpi.com Research around manufacturing plants has shown a clear link between industrial activity and environmental contamination, with BPAF levels decreasing exponentially as the distance from the plant increases. nih.gov By providing accurate measurements, this compound helps in pinpointing these sources and understanding the pathways through which BPAF enters the environment.
Spatial and Temporal Distribution Patterns in Aquatic Ecosystems
Bisphenol AF has been detected in various aquatic environments, including rivers and wastewater effluent. nih.goviwaponline.comsfei.org The accurate quantification, made possible by isotopically labeled standards like this compound, reveals the spatial and temporal distribution of BPAF. For example, a study of effluent from six wastewater treatment plants in the San Francisco Bay Area detected BPAF, indicating that wastewater is an important pathway for its entry into the bay. sfei.org
Concentrations of BPAF in river water have been reported in various studies. One investigation around a manufacturing plant in China found BPAF levels in the river ranging from below the limit of detection to 15,300 ng/L. nih.gov Another study in Vietnam also detected BPAF in river water and sediment. researchgate.net These findings, which rely on precise analytical methods using internal standards, help to map the extent of contamination and identify areas with higher concentrations, which can vary based on proximity to industrial sources and hydrological conditions.
Atmospheric Transport and Deposition Dynamics
While less studied than its presence in aquatic systems, Bisphenol AF has been found in the atmosphere, bound to particulate matter. A study in Shanghai, China, investigated the presence of several bisphenol analogues in PM2.5 (fine particulate matter). aaqr.org BPAF was detected in 63.1% of the samples, with concentrations being highest during the winter. aaqr.org The study suggested that industrial and anthropogenic activities are major contributors to atmospheric bisphenols. aaqr.org
The quantification of these low atmospheric concentrations is a significant analytical challenge. The use of isotopically labeled internal standards is essential for achieving the required sensitivity and accuracy to study the atmospheric transport and deposition of these compounds. While the specific use of this compound was not detailed in this particular study, the methodology for analyzing such trace contaminants typically relies on isotope dilution techniques to ensure data reliability. nih.gov
Soil and Sediment Distribution and Retention Mechanisms
Soil and sediment act as significant sinks for many environmental contaminants, including Bisphenol AF. researchgate.netresearchgate.net Studies have shown that BPAF released into the environment tends to be retained in soil and sediment, with organic carbon content being a key factor in this process. nih.gov Research conducted around a BPAF manufacturing facility found concentrations in sediment ranging from 0.520 to 2,000 ng/g dry weight and in soil up to 331 ng/g dry weight. nih.gov
In another study focusing on sediments from Taihu Lake, China, BPAF was detected, although at lower frequencies than Bisphenol A (BPA), Bisphenol F (BPF), and Bisphenol S (BPS). nih.gov The transport and retention of BPAF in soil are influenced by its chemical properties and the characteristics of the soil, such as organic matter content. researchgate.netresearchgate.net The accurate data needed to model these environmental fate processes are obtained through robust analytical methods, which often employ isotopically labeled standards like this compound to overcome matrix effects and ensure precise quantification. unam.mxresearchgate.net
Interactive Data Table: Detection of Bisphenol AF in Environmental Samples
This table summarizes findings from various studies on the concentration of Bisphenol AF in different environmental matrices.
| Environmental Matrix | Location | Concentration Range | Key Findings | Reference |
| River Water | China (near a manufacturing plant) | Levels decreased with distance from the plant. | nih.gov | |
| Wastewater Effluent | San Francisco Bay, USA | Not specified for BPAF alone | BPAF was one of five bisphenols detected. | sfei.org |
| Atmospheric PM2.5 | Shanghai, China | Not specified | Detected in 63.1% of samples; higher in winter. | aaqr.org |
| Sediment | China (near a manufacturing plant) | 0.520 - 2,000 ng/g dw | Predicted to be a major sink for BPAF. | nih.gov |
| Sediment | Taihu Lake, China | Low detection frequency | Less prevalent than BPA, BPF, and BPS. | nih.gov |
| Soil | China (near a manufacturing plant) | Organic carbon is a key factor in retention. | nih.gov |
Environmental Fate and Transformation Research Utilizing Isotopic Labeling
Photolytic Degradation Pathways of Bisphenol AF Monitored with Bisphenol AF-d8
Photodegradation, the breakdown of compounds by light, is a key process in the environmental attenuation of contaminants like BPAF. Studies utilizing BPAF-d8 help to distinguish the parent compound from its transformation products, providing clearer insights into degradation kinetics and mechanisms.
Direct photolysis involves the absorption of light by the contaminant itself, leading to its degradation. While direct photolysis of bisphenols in natural surface waters is often considered a slow process, it can be influenced by the presence of other substances. nih.gov For instance, the presence of nitrate (B79036) ions has been shown to promote the photodegradation of Bisphenol A (BPA). nih.gov Studies on BPA have shown that direct UV irradiation can lead to its degradation, although mineralization is often incomplete. mdpi.com The use of BPAF-d8 in such studies would allow for precise measurement of the rate of direct photolysis by minimizing interference from other compounds and accurately tracking the decline of the parent molecule.
Indirect photolysis, driven by reactive oxygen species (ROS) generated by photosensitizers in the water, is often a more significant degradation pathway for bisphenols. nih.govconicet.gov.arresearchgate.net Common photosensitizers in natural waters include dissolved organic matter, nitrate, and nitrite (B80452). researchgate.net These substances absorb sunlight and produce highly reactive species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (O₂•⁻), which then react with and degrade contaminants like BPAF. nih.govconicet.gov.arplos.orgfrontiersin.org
The role of different ROS in the degradation of bisphenols can be investigated using quenching studies. For example, tert-butanol (B103910) is used to quench •OH radicals, while sodium azide (B81097) is used for ¹O₂. mdpi.com Research on BPA has demonstrated that its photodegradation is significantly enhanced by the presence of iron, which promotes the formation of •OH. nih.gov Conversely, humic acid can have an inhibitory effect due to light screening. nih.gov In studies involving BPAF-d8, researchers can accurately trace the transformation of the labeled compound in the presence of various ROS and photosensitizers, helping to identify the primary degradation pathways and the specific ROS responsible for the transformation.
Biotransformation and Biodegradation Studies in Environmental Compartments
The breakdown of BPAF by microorganisms is a crucial aspect of its environmental fate. iue.ac.cn Isotopic labeling with BPAF-d8 is invaluable for tracing the metabolic pathways and identifying the resulting products.
Numerous studies have focused on the microbial degradation of BPA, identifying various bacterial strains capable of breaking it down. nih.govscispace.comresearchgate.net For instance, Pseudomonas sp. has been shown to degrade BPA through pathways involving the formation of metabolites like 4-vinylphenol (B1222589) and 4-isopropenyl phenol (B47542). mdpi.comresearchgate.net The degradation of BPAF has been observed to occur co-metabolically with BPA, where the presence of BPA facilitates the breakdown of BPAF. nih.gov
A key degradation pathway for BPAF involves the hydroxylation of the phenolic ring followed by ring cleavage. nih.gov The use of BPAF-d8 allows for the unambiguous identification of metabolites. For example, in a study on a BPAF-degrading bacterial enrichment culture, conjugated BPAF products were identified based on the characteristic CF3- fragment. nih.gov This level of detail is essential for understanding the complete metabolic fate of the compound. Visible light has also been found to enhance the microbial degradation of BPA, with bacterial-produced superoxide being a key factor. nih.gov
| Parent Compound | Bacterial Strain/Consortium | Identified Metabolites |
|---|---|---|
| Bisphenol A | Pseudomonas sp. P1 | 4-vinylphenol, Phenol, 4-isopropenyl phenol. mdpi.com |
| Bisphenol A | Pseudomonas aeruginosa (PAb1) | Hydroquinone. researchgate.net |
| Bisphenol A | Bacillus subtilis P74 | Single benzene (B151609) ring compounds. mdpi.com |
| Bisphenol AF | Bacterial enrichment culture (Sphingopyxis as key degrader) | Hydroxylated BPAF, Conjugated BPAF products. nih.gov |
The initial steps of microbial degradation are mediated by enzymes. For BPA, enzymes like laccase can oxidize it to phenol and 4-isopropenyl phenol. mdpi.com The degradation often involves hydroxylation reactions. ethz.chdiva-portal.org In the case of BPAF, its biotransformation is also believed to proceed through enzymatic pathways, primarily hydroxylation and subsequent ring cleavage. nih.gov The main human metabolite of BPAF is BPAF-glucuronide, formed through glucuronidation, a phase II enzymatic process. nih.gov While this is a detoxification pathway in humans, the enzymatic processes in environmental microorganisms lead to the breakdown of the compound. The use of BPAF-d8 can help in tracking the compound through these enzymatic steps and identifying the specific enzymes involved by analyzing the labeled products of in-vitro enzymatic assays.
Hydrolytic Stability Investigations Using this compound
Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of a compound to hydrolysis is an important factor in its environmental persistence. While some studies suggest that BPA is not readily susceptible to hydrolysis, other research indicates that it can play a role in its natural attenuation, with factors like nitrite concentration influencing the process. iue.ac.cnwur.nl For other compounds, hydrolytic stability can be pH-dependent. europa.eu
The use of BPAF-d8 in hydrolytic stability studies allows for precise quantification of the parent compound over time under various pH and temperature conditions. This helps to determine its intrinsic stability in aqueous environments, separate from other degradation processes like photolysis and biodegradation. By monitoring the concentration of BPAF-d8, researchers can calculate degradation rates and half-lives under specific hydrolytic conditions, providing crucial data for environmental fate models.
| Condition | Half-life (hours) |
|---|---|
| Natural Attenuation | 25.7 iue.ac.cn |
| Indirect Photolysis | 31.5 iue.ac.cn |
| Hydrolysis | 33.0 iue.ac.cn |
| Bacterial Degradation | 23.1 iue.ac.cn |
| Microbial Degradation | 25.7 iue.ac.cn |
Adsorption and Desorption Dynamics in Environmental Media
The adsorption and desorption behavior of bisphenols, including BPAF, are significantly influenced by the characteristics of the environmental media, such as soil, sediment, and microplastics, as well as the physicochemical properties of the compound itself.
Research Findings:
Studies on bisphenol A (BPA), a structurally similar compound, provide insights into the potential behavior of BPAF. The adsorption of BPA is influenced by factors such as the pH of the medium and the nature of the adsorbent material. For instance, the adsorption of BPA on activated carbon has been shown to increase in more acidic conditions. csic.es The process is often rapid initially, with a significant percentage of the compound being adsorbed within the first few hours, followed by a slower approach to equilibrium over a couple of days. csic.es
The presence of other substances, such as heavy metals, can lead to competition for adsorption sites, potentially affecting the amount of bisphenol adsorbed. csic.es Research on the adsorption of BPA onto magnetic montmorillonite (B579905) composites showed that adsorption increased with pH up to a certain point (pH 8) before declining. mdpi.com This suggests that the charge of both the adsorbent surface and the bisphenol molecule plays a crucial role in the adsorption process.
Desorption studies are equally important as they determine the potential for remobilization of the contaminant back into the environment. For example, the desorption of BPA from microplastics was found to be greater in simulated intestinal fluid than in ultrapure water, highlighting the potential for increased ecotoxicological risk upon ingestion by organisms. rsc.org The desorption process can be influenced by changes in pH and temperature, with higher temperatures generally favoring desorption. frontiersin.org
The use of deuterated analogs like this compound in such studies allows for precise quantification of the compound retained by and released from various environmental media, overcoming challenges posed by background contamination. sci-hub.seacs.org
Interactive Data Table: Factors Influencing Bisphenol Adsorption
| Factor | Influence on Adsorption | Research Context |
| pH | Adsorption can increase or decrease depending on the adsorbent and the pKa of the bisphenol. For activated carbon, lower pH favored BPA adsorption. csic.es For some modified clays, maximum adsorption occurred at a specific pH (e.g., pH 8). mdpi.com | Studies on BPA with various adsorbents. |
| Adsorbent Type | Materials with high surface area and specific functional groups (e.g., activated carbon, modified clays, microplastics) show significant adsorption capacity. csic.esmdpi.comrsc.org | Characterization of different adsorbent materials. |
| Contact Time | Adsorption is typically rapid initially, followed by a slower phase to reach equilibrium. csic.es | Kinetic studies of BPA adsorption. |
| Presence of Co-contaminants | Competition for binding sites with other pollutants like heavy metals can reduce bisphenol adsorption. csic.es | Binary system adsorption experiments. |
| Temperature | The effect is variable; for some processes, adsorption is exothermic and favored at lower temperatures. mdpi.com | Thermodynamic studies of BPA adsorption. |
Volatilization and Air-Water Exchange Processes
Volatilization is a key process that governs the transfer of a chemical from soil or water to the atmosphere. The tendency of a compound to volatilize is primarily determined by its vapor pressure and its Henry's Law constant.
Research Findings:
For Bisphenol AF, its estimated Henry's Law constant is very low (5.7 x 10⁻¹⁰ atm-cu m/mole), which indicates that volatilization from water surfaces is not expected to be a significant environmental fate process. nih.gov Similarly, its estimated vapor pressure is also low (5.4 x 10⁻⁷ mm Hg at 25 °C), suggesting that BPAF is not expected to volatilize from dry soil surfaces. nih.gov
Isotopically labeled compounds like this compound are invaluable in precisely measuring these low-level fluxes and understanding the partitioning behavior between air and water, as they allow for differentiation from pre-existing environmental contamination.
Interactive Data Table: Physicochemical Properties Related to BPAF Volatilization
| Property | Estimated Value | Implication for Environmental Fate | Source |
| Henry's Law Constant | 5.7 x 10⁻¹⁰ atm-cu m/mole | Volatilization from water surfaces is not an important fate process. | nih.gov |
| Vapor Pressure | 5.4 x 10⁻⁷ mm Hg at 25 °C | Not expected to volatilize from dry soil surfaces. | nih.gov |
| Log Koc | 5.88 | Expected to adsorb to suspended solids and sediment. | nih.gov |
| Log Kow | 4.47 | Indicates a potential for bioaccumulation. | nih.gov |
Methodological Approaches for Assessing Bioaccumulation and Biotransformation Using Isotopic Tracers
Aquatic Biota Uptake and Elimination Kinetics Studied with Bisphenol AF-d8
Studying the uptake and elimination kinetics of contaminants in aquatic organisms is crucial for assessing bioconcentration potential. Isotopic tracers like this compound are instrumental in these investigations. While direct studies using BPAF-d8 are limited, research on BPAF in aquatic species such as the zebrafish (Danio rerio) illustrates the methodology.
In these studies, organisms are exposed to the contaminant in a controlled aquatic environment, and the concentration of the substance is measured over time in the whole body and specific tissues. Research on BPAF in zebrafish has shown that uptake is relatively rapid, with equilibrium concentrations being reached within 24 to 72 hours of exposure. tandfonline.com During the elimination (depuration) phase, where organisms are moved to a clean environment, BPAF concentrations decline quickly, particularly within the first two hours. tandfonline.com
Gender differences have also been observed. The rate of BPAF elimination from the whole body and various tissues is faster in male zebrafish compared to females. tandfonline.com This is potentially linked to the higher lipid content in the female gonad, which may act as a storage compartment, delaying the elimination of the lipophilic compound. tandfonline.com
Terrestrial Organism Accumulation and Metabolic Pathways
Soil acts as a significant reservoir for hydrophobic compounds like BPAF. Terrestrial organisms, particularly soil-dwelling invertebrates, are therefore at risk of exposure. Isotopic tracers are essential for understanding the fate of these chemicals in soil ecosystems.
A study using a 14C-labeled BPAF tracer investigated its fate in a soil-earthworm (Metaphire guillelmi) system. After a 21-day incubation period, approximately 21.55% of the applied 14C-BPAF was found to have accumulated in the earthworms. sciencepublishinggroup.com The study revealed that the presence of earthworms significantly enhanced the dissipation of BPAF from the soil. sciencepublishinggroup.com
The distribution of the tracer within the earthworms showed the highest concentration in the gut, followed by the skin, other organs, and body fluid. sciencepublishinggroup.com A key finding was the identification of a sulfate (B86663) conjugate of BPAF, a Phase II transformation product, which was the first time this metabolite had been reported in earthworms. sciencepublishinggroup.com The formation of tissue-bound residues, which remained constant even during the elimination phase, was also a critical observation, suggesting that these bound forms play a significant role in the long-term bioaccumulation of BPAF. sciencepublishinggroup.com This highlights that focusing solely on the parent compound could lead to an underestimation of the true risk to soil organisms. sciencepublishinggroup.com
| Parameter | Finding | Source |
|---|---|---|
| Total Accumulation (% of initial application) | 21.55% | sciencepublishinggroup.com |
| Tissue Distribution (Ranked by Radioactivity) | 1. Gut 2. Skin 3. Organs 4. Body Fluid | sciencepublishinggroup.com |
| Identified Transformation Product | Sulfate conjugate of BPAF | sciencepublishinggroup.com |
| Role of Earthworm Tissue-Bound Residues (EBRs) | Significant contribution to bioaccumulation; remained constant during elimination phase | sciencepublishinggroup.com |
Trophic Transfer Dynamics and Food Web Bioamplification Research
Trophic transfer is the process by which contaminants are passed from one trophic level to the next through consumption. When a chemical's concentration increases at successively higher levels in a food web, it is known as biomagnification or bioamplification. The Trophic Magnification Factor (TMF) is a key metric used to quantify this potential; a TMF value greater than 1 indicates that the chemical biomagnifies.
Isotopic tracers are invaluable for this research, as they allow scientists to follow the precise path of a contaminant through different organisms in a food web. While specific trophic transfer studies using BPAF-d8 are not documented, research on native BPAF in a real-world aquatic food web provides critical data.
A study conducted in Taihu Lake, China, investigated the bioaccumulation and trophic magnification of several bisphenol analogues. The results showed that BPAF has the potential to biomagnify in the aquatic food web. researchgate.netnih.gov The study calculated TMFs for several bisphenols, with BPAF exhibiting a significant TMF, indicating its potential for bioamplification. researchgate.netnih.govscience.gov
| Compound | Trophic Magnification Factor (TMF) | Biomagnification Potential | Source |
|---|---|---|---|
| Bisphenol AF (BPAF) | 2.52 | Yes (TMF > 1) | researchgate.netnih.gov |
| Bisphenol C (BPC) | 2.69 | Yes (TMF > 1) | researchgate.netnih.gov |
| Bisphenol Z (BPZ) | 1.71 | Yes (TMF > 1) | researchgate.netnih.gov |
In Vitro and Ex Vivo Metabolic Studies Using this compound as a Substrate
In vitro (in a controlled environment outside a living organism, such as a test tube) and ex vivo (using tissues from an organism in an external environment) studies are fundamental for elucidating the metabolic pathways of a chemical without the complexities of a whole organism. Using an isotopically labeled substrate like this compound allows for the unambiguous identification and quantification of metabolites.
The primary metabolic pathway for many bisphenols in mammals is Phase II conjugation, particularly glucuronidation, which generally increases water solubility and facilitates excretion. psu.edudiva-portal.orgresearchgate.net An in vitro study investigating the metabolism of BPAF confirmed this pathway. When BPAF was incubated with human liver microsomes (HLM), it was completely transformed into BPAF-glucuronide (BPAF-G). psu.edu The same study also identified BPAF-G as the major metabolite in the plasma of rats after administration of BPAF. psu.edu
This study also determined the kinetics of this critical metabolic reaction, finding that several human UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT2B7, were highly efficient at mediating BPAF glucuronidation. psu.edu Interestingly, while BPAF itself shows strong estrogenic activity, the resulting metabolite, BPAF-G, did not induce estrogenic activity, suggesting that glucuronidation is a detoxification pathway for this compound. psu.edu
| Parameter | Finding | Source |
|---|---|---|
| Primary Metabolite | BPAF-glucuronide (BPAF-G) | psu.edu |
| In Vitro System | Human Liver Microsomes (HLM) | psu.edu |
| Vmax of Glucuronidation (HLM) | 11.6 nmol/min/mg protein | psu.edu |
| Primary Human UGT Enzyme | UGT2B7 | psu.edu |
| Biological Activity of Metabolite | BPAF-G showed no estrogenic activity | psu.edu |
Mechanistic Investigations of Biological Interactions Utilizing Isotopic Analogs
Receptor Binding Kinetics and Affinity Studies of Bisphenol AF Aided by Isotopic Analogs
Isotopic analogs such as Bisphenol AF-d8 are instrumental in quantitative analyses that underpin receptor binding and affinity studies. While specific studies detailing the kinetic binding parameters of this compound itself are not available, its use as an internal standard is crucial for accurately measuring the concentration of unlabeled BPAF in competitive binding assays. These assays determine the affinity of BPAF for various nuclear receptors.
Research has shown that Bisphenol AF exhibits a strong binding affinity for several human nuclear receptors. In competitive binding assays, BPAF was found to be a potent binder to Estrogen Receptor α (ERα), Estrogen Receptor β (ERβ), and Estrogen-Related Receptor γ (ERRγ). nih.govnih.gov One study reported that BPAF's binding affinity for ERβ is three times stronger than for ERα. nih.govresearchgate.net The half-maximal inhibitory concentrations (IC₅₀) further quantify this affinity, indicating the concentration of BPAF required to displace 50% of a radiolabeled ligand.
| Receptor | Compound | IC₅₀ (nM) |
| Estrogen Receptor α (ERα) | Bisphenol AF | Not explicitly stated in provided abstracts, but described as a full agonist nih.govresearchgate.net |
| Estrogen Receptor β (ERβ) | Bisphenol AF | 18.9 nih.gov |
| Estrogen-Related Receptor γ (ERRγ) | Bisphenol AF | High affinity, but specific IC₅₀ not provided nih.gov |
| Androgen Receptor (AR) | Bisphenol AF | Acts as an antagonist nih.gov |
This table presents the binding affinity of Bisphenol AF to various nuclear receptors. The precise quantification of Bisphenol AF in these experimental setups would be significantly enhanced by the use of an internal standard like this compound.
Furthermore, BPAF has been identified as a selective estrogen receptor modulator and an androgen receptor antagonist. nih.gov Molecular dynamics simulations have also been employed to understand the binding of BPAF to the androgen receptor, revealing multiple potential interaction sites that can influence coregulator recruitment. The accuracy of the concentrations used in such computational and in vitro studies is paramount, a requirement that underscores the importance of analytical standards like this compound.
In Vitro Cellular Uptake and Efflux Mechanisms
While the precise transporters and pathways involved in BPAF uptake and efflux have not been fully elucidated, the use of isotopically labeled this compound would be an invaluable tool in such investigations. By tracing the movement of the deuterated compound, researchers could accurately quantify its influx and efflux rates, identify the cellular compartments where it accumulates, and potentially identify the proteins involved in its transport across the cell membrane. The stability of the deuterium (B1214612) label ensures that the compound's metabolic fate can be tracked without interference from endogenous molecules.
Enzyme Inhibition and Induction Studies
The influence of Bisphenol AF on xenobiotic metabolism has been a subject of investigation, with studies pointing towards its potential to modulate the expression and activity of various enzymes. While direct enzymatic inhibition or induction studies utilizing this compound as a mechanistic probe are not described in the available literature, the deuterated analog is essential for the accurate quantification of BPAF in metabolic assays.
One study revealed that dietary exposure to BPAF in rats led to concentration and sex-dependent changes in the mRNA expression of genes involved in xenobiotic metabolism in the terminal ileum. fda.gov At a high concentration, female rats showed lower expression of metabolic enzymes compared to their male counterparts, suggesting that females may retain BPAF in their bodies for longer periods. fda.gov
Furthermore, studies on the broader class of bisphenols have demonstrated their potential to inhibit key enzymes. For example, Bisphenol A has been shown to inhibit the activity of protein disulfide isomerase (PDI), an enzyme involved in protein folding, with a reported dissociation constant (Kd) of 22.6 µM. researchgate.net BPA also competitively inhibited the binding of L-T3 and 17β-estradiol to PDI. researchgate.net Additionally, BPA has been found to inhibit the glucuronidation of genistein (B1671435) in human and rat liver microsomes, with Ki values of 58.7 µM (noncompetitive inhibition) and 35.7 µM (competitive inhibition), respectively. nih.gov
| Enzyme/Process | Compound | Effect | Species | Ki/Kd Value |
| Protein Disulfide Isomerase (PDI) | Bisphenol A | Inhibition | Rat | 22.6 µM (Kd) |
| Genistein Glucuronidation | Bisphenol A | Noncompetitive Inhibition | Human | 58.7 µM (Ki) |
| Genistein Glucuronidation | Bisphenol A | Competitive Inhibition | Rat | 35.7 µM (Ki) |
This table summarizes the inhibitory effects of Bisphenol A on specific enzymes. Investigating similar effects for Bisphenol AF would rely on accurate quantification methods, for which this compound would be a critical internal standard.
Gene Expression Profiling Methodologies in Model Organisms
The use of this compound as a tracer in gene expression profiling studies has not been specifically documented. However, its role as an internal standard is vital for ensuring the accuracy of dosing and exposure levels in studies that investigate the effects of BPAF on the transcriptome. Methodologies such as quantitative real-time PCR (qPCR) and microarray analysis are commonly employed to assess changes in gene expression following exposure to bisphenols.
Studies have demonstrated that BPAF exposure can lead to significant alterations in gene expression. For example, in a study on rats, dietary exposure to BPAF resulted in changes in the mRNA expression of genes related to xenobiotic metabolism in a concentration and sex-dependent manner. fda.gov Research on the related compound, Bisphenol A, has also shown that it can alter the expression of numerous genes in human cells. In estrogen receptor-alpha-positive MCF-7 breast cancer cells, BPA was found to affect the expression of over 300 genes, including those involved in growth and development such as HOXC6, Wnt5A, and TGFβ-2. nih.govosti.gov Similarly, in ER-negative HEK293 cells, BPA exposure led to differential expression of genes involved in ion transport, apoptosis, and DNA damage repair. nih.gov
These studies highlight the importance of precise concentration control in elucidating the molecular mechanisms of bisphenol action. The use of deuterated standards like this compound in the analytical verification of exposure concentrations is a key component of robust experimental design in this field.
Epigenetic Modification Research Leveraging Isotopic Tracers
While the concept of using isotopic tracers to study epigenetic modifications is well-established, specific research leveraging this compound for this purpose is not currently available. The existing body of research focuses on the epigenetic effects of the parent compound, Bisphenol A, and suggests that it can induce changes in DNA methylation and histone modifications. nih.govnih.govresearchgate.net
Studies have shown that BPA exposure can lead to hypomethylation of CpG sites in certain genes, an effect that could be reversed by maternal dietary supplementation with methyl donors like folic acid. nih.govnih.gov For instance, BPA has been shown to decrease methylation upstream of the Agouti gene in viable yellow mice. nih.gov In human breast cancer cell lines, BPA was found to affect histone H3 trimethylation at lysine (B10760008) 27. nih.gov Furthermore, in utero exposure to BPA has been linked to alterations in DNA methylation in the placenta and disruption of imprinted gene expression. nih.gov
The investigation of similar epigenetic effects of BPAF would be a significant area of future research. In such studies, stable isotope-labeled analogs like this compound could theoretically be used to trace the metabolic pathways of BPAF and to understand how it or its metabolites interact with the epigenetic machinery. For example, by using techniques like mass spectrometry-based proteomics or genomics, researchers could potentially identify adduction of BPAF to DNA, histones, or the enzymes that regulate epigenetic marks. However, at present, the primary role of this compound in this context remains as an analytical standard for accurate quantification of exposure. unam.mx
Development and Validation of Exposure Assessment Models Incorporating Isotopic Tracers
Environmental Compartment Modeling Using Bisphenol AF-d8 Data
Environmental compartment models are mathematical frameworks that describe the movement and distribution of chemicals among different environmental media, such as air, water, soil, and sediment. hibiscuspublisher.com The incorporation of data from studies using deuterated bisphenols, including analogs like BPAF-d8, enhances the accuracy of these models.
While direct studies on BPAF-d8 are limited, research on similar deuterated bisphenols like d16-BPA provides a strong basis for this approach. cdc.gov For instance, models can be developed to predict the partitioning of BPAF into various environmental compartments. Based on the behavior of other bisphenols, it is expected that a significant portion of BPAF released into the environment would be absorbed into sediments or soils. hibiscuspublisher.com
Two-compartment models, such as the "bi-exponential disposition" model, have been proposed to describe the kinetic characteristics of bisphenol degradation. frontiersin.org This type of model accounts for two distinct phases of elimination and can be applied to understand the transient characteristics of pollutant decontamination. frontiersin.org The use of isotopic tracers like BPAF-d8 in such studies would provide precise data on degradation rates and pathways, leading to more robust and predictive environmental models.
Table 1: Key Parameters in Environmental Compartment Models for Bisphenols
| Parameter | Description | Relevance for BPAF-d8 |
| Partition Coefficients (Kow, Koc) | Describe the distribution of a chemical between octanol-water and organic carbon-water, respectively. | Essential for predicting partitioning into soil, sediment, and biota. |
| Degradation Rate Constants | Quantify the speed of chemical breakdown in different media (e.g., water, soil). | Crucial for estimating persistence and exposure duration. |
| Henry's Law Constant | Indicates the tendency of a chemical to partition between air and water. | Determines the potential for atmospheric transport. |
| Adsorption/Desorption Rates | Describe the binding of a chemical to solid phases like soil and sediment. | Influences bioavailability and transport in aquatic systems. |
This table is generated based on principles of environmental modeling and data from related bisphenol compounds.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Ecotoxicology
Pharmacokinetic (PK) models describe the absorption, distribution, metabolism, and excretion (ADME) of a chemical within an organism. When combined with pharmacodynamic (PD) models, which relate the concentration of a chemical at the site of action to the observed toxicological effect, they form a powerful tool in ecotoxicology. The use of isotopically labeled compounds like BPAF-d8 is critical for accurately determining these parameters.
Physiologically based pharmacokinetic (PBPK) models are a sophisticated type of PK model that integrates chemical-specific data with physiological information of the species being studied. core.ac.uknih.gov These models can predict the internal dose of a chemical in various tissues and can be extrapolated across different species and exposure levels. core.ac.uknih.gov Studies using deuterated bisphenols, such as d6-BPA and d16-BPA, have been fundamental in developing and validating PBPK models for rats, monkeys, and humans. cdc.govcore.ac.uk These models have highlighted the importance of factors like gastrointestinal metabolism and enterohepatic recirculation in determining the systemic exposure to the unconjugated, active form of the bisphenol. core.ac.uknih.gov
For BPAF, which is a structural analog of BPA, similar PBPK models could be developed and validated using BPAF-d8. This would allow for a more accurate assessment of its potential toxicity by predicting the concentration of the active compound in target tissues of various organisms.
Bioaccumulation Factor (BAF) and Bioconcentration Factor (BCF) Derivation
The bioaccumulation factor (BAF) and bioconcentration factor (BCF) are key metrics used to assess the potential for a chemical to accumulate in living organisms from the surrounding environment. The BCF refers to uptake from water alone, while the BAF includes uptake from all environmental sources, including food.
Experimentally deriving BCF values can be a complex process. cefic-lri.org Therefore, quantitative structure-activity relationship (QSAR) models are often used for estimation. europa.eu These models typically use the octanol-water partition coefficient (log Kow) to predict the BCF. europa.eu For instance, the BCFBAF model in EPI-Suite uses regression equations based on log Kow to estimate BCF values. europa.eu
The use of BPAF-d8 in such studies would allow for a more precise quantification of uptake and elimination kinetics, leading to more accurate BAF and BCF values. This is because the isotopic label allows for the clear differentiation of the experimentally introduced compound from any background levels of the unlabeled compound.
Table 2: Experimentally Determined Bioconcentration Factors for Bisphenols in Planorbella pilsbryi
| Compound | BCF (L/kg) |
| Bisphenol A (BPA) | 1404 |
| Bisphenol F (BPF) | 1525 |
| Bisphenol S (BPS) | >8590 |
| Bisphenol AF (BPAF) | 136 |
This data is sourced from a study on the toxicity and bioconcentration of bisphenol alternatives in the freshwater pulmonate snail Planorbella pilsbryi. nih.gov
Probabilistic Risk Assessment Frameworks Integrating Isotopic Tracing Data
Probabilistic risk assessment (PRA) is an approach that uses statistical methods to characterize the uncertainty and variability in risk estimates. This provides a more comprehensive picture of potential risks compared to deterministic approaches that rely on single-point estimates.
In the context of chemical risk assessment, PRA frameworks can integrate data from various sources, including environmental monitoring, exposure modeling, and toxicology. The inclusion of data from isotopic tracing studies using compounds like BPAF-d8 can significantly enhance the accuracy and reliability of these frameworks.
For example, PBPK models, validated with data from deuterated bisphenol studies, can be used within a PRA framework to estimate the distribution of internal doses in a population. nih.gov This allows for a more realistic assessment of exposure and potential health risks. Monte Carlo simulations are often employed in these frameworks to propagate the uncertainty and variability from different input parameters, resulting in a distribution of risk estimates. acs.org
A probabilistic approach can be used to assess the cumulative risk from multiple bisphenols, taking into account their relative potencies. acs.org By transforming external exposures into internal concentrations using substance-specific PBPK models, the combined risk can be evaluated. acs.org The precision afforded by isotopic tracers like BPAF-d8 in developing these PBPK models is crucial for the robustness of such cumulative risk assessments.
Remediation and Mitigation Research Informed by Isotopic Tracking
Advanced Oxidation Processes (AOPs) for Bisphenol AF Degradation Efficacy
Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH) or other highly reactive oxygen species. wur.nl The efficacy of AOPs, such as the Fenton process, UV/H2O2, and ozonation, in degrading BPAF is a significant area of research. rsc.org
Isotopic tracking with Bisphenol AF-d8 is instrumental in these studies. By spiking a known concentration of BPAF-d8 into a BPAF-contaminated water sample before treatment, it can serve as an internal standard for quantification using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). dphen1.com This isotope dilution mass spectrometry (IDMS) approach allows for the precise measurement of the reduction in the native BPAF concentration, accounting for any matrix effects or variations in sample preparation and analysis. europa.eu
Furthermore, the use of isotopically labeled BPAF can help in identifying the transformation products formed during the degradation process. By analyzing the mass spectra of the treated samples, researchers can distinguish between the degradation products of the native BPAF and its deuterated counterpart, aiding in the elucidation of degradation pathways. db-thueringen.de For instance, studies on other bisphenols like BPA have successfully used 13C-labeled compounds to identify numerous transformation products, providing insights into the reaction mechanisms of AOPs. jeeng.net
Table 1: Efficacy of Selected AOPs on Bisphenol A Degradation (as an analogue for BPAF)
| AOP System | Initial BPA Concentration | Treatment Time | Degradation Efficiency (%) | Reference |
| UV/Fenton | 1 mg/L | 15 min | >80 | rsc.org |
| Fenton | 1 mg/L | 15 min | ~60 | rsc.org |
| Co2+/PMS | Not specified | Not specified | ~100 | rsc.org |
| Fe2+/PMS | Not specified | Not specified | ~80 | rsc.org |
This table presents data for Bisphenol A as a proxy due to the limited direct data on Bisphenol AF degradation efficacy using these specific AOPs. The principles of degradation and the utility of isotopic tracers are analogous.
Biological Treatment Systems Monitoring with this compound
Biological treatment systems, such as activated sludge processes and anaerobic digesters, are widely used for wastewater treatment and rely on microorganisms to break down organic contaminants. mdpi.com The effectiveness of these systems in removing BPAF is a key research question. This compound plays a crucial role in monitoring the performance of these biological treatments.
In a typical study, BPAF-d8 would be introduced into the influent of a bioreactor. By taking samples from the influent and effluent and analyzing them via LC-MS/MS with isotope dilution, a precise removal efficiency can be calculated. nih.gov This method is superior to external calibration as it corrects for losses during sample extraction and potential matrix-induced signal suppression or enhancement, which are common in complex wastewater and sludge matrices. mdpi.com
Studies on the anaerobic digestion of BPA have demonstrated the utility of deuterated internal standards (BPA-d16) for accurate quantification in complex sludge matrices. db-thueringen.demdpi.comresearchgate.net This approach allows for the differentiation between removal by biodegradation and removal by sorption to sludge particles. Similarly, by tracking the appearance of deuterated metabolites, researchers can investigate the biodegradation pathways of BPAF within the biological system. nih.govgdut.edu.cn
Table 2: Biodegradation of Bisphenols in Different Systems
| Bisphenol | System | Inoculum | Biodegradation Efficiency (%) | Incubation Time | Reference |
| Bisphenol A | Anaerobic Digestion | Digested Sewage Sludge | up to 50 | 21 days | mdpi.com |
| Bisphenol F | Aerobic | Municipal WWTP Activated Sludge | 100 | < 10 days | |
| Bisphenol AF | Aerobic | Municipal WWTP Activated Sludge | < 50 | 40 days | |
| Bisphenol S | Aerobic | Municipal WWTP Activated Sludge | < 20 | 40 days |
Adsorption-Based Removal Technologies Evaluation
Adsorption is a physical process where contaminants are removed from a liquid phase by adhering to the surface of a solid material, known as an adsorbent. Various materials, including activated carbon, biochar, and novel nanomaterials, are being investigated for their capacity to adsorb BPAF from water. rsc.orgmdpi.comnih.gov
The evaluation of these adsorbents is greatly enhanced by the use of this compound. In batch adsorption experiments, a solution containing both native BPAF and a known amount of BPAF-d8 is mixed with the adsorbent material. After a certain contact time, the concentration of both compounds remaining in the solution is measured. The use of BPAF-d8 as an internal standard ensures accurate quantification of the adsorbed BPAF, allowing for the determination of key parameters such as adsorption capacity and kinetics. nih.gov
This isotopic approach is particularly valuable when testing novel adsorbent materials in complex environmental matrices like river water or wastewater effluent, where co-existing organic and inorganic compounds can interfere with the analysis. The precision afforded by isotope dilution helps in generating reliable data for comparing the performance of different adsorbents under various conditions (e.g., pH, temperature, and initial contaminant concentration). rsc.orgnih.gov
Table 3: Adsorption Capacities of Various Adsorbents for Bisphenol A (as an analogue for BPAF)
| Adsorbent | Maximum Adsorption Capacity (mg/g) | Isotherm Model | Kinetic Model | Reference |
| Graphene | 182 | Langmuir | Pseudo-second-order | |
| Graphene Oxide | 49.26 | Langmuir | Pseudo-second-order | mdpi.com |
| Chitosan-Bentonite Gel | 465.21 | Not specified | Pseudo-second-order | |
| Nitrogen-modified biochar | 62.63 | Temkin | Pseudo-second-order | nih.gov |
This table presents data for Bisphenol A as a proxy due to the limited direct data on Bisphenol AF adsorption on these specific materials. The principles of adsorption evaluation using isotopic tracers are analogous.
Phytoremediation and Bioremediation Efficacy Assessment
Phytoremediation and bioremediation are environmentally friendly techniques that utilize plants and microorganisms, respectively, to remove, degrade, or stabilize contaminants in soil and water. researchgate.net Research has shown that certain plants and microbial strains can effectively degrade bisphenols. db-thueringen.denih.gov
Isotopic tracing with this compound is a powerful method to assess the efficacy of these remediation strategies. In phytoremediation studies, plants can be grown in a medium contaminated with both BPAF and BPAF-d8. By analyzing the plant tissues (roots, stems, leaves) and the surrounding medium over time, researchers can quantify the uptake, translocation, and degradation of BPAF by the plant. The use of BPAF-d8 allows for precise mass balance calculations, distinguishing between the parent compound and its metabolites. db-thueringen.de
Similarly, in bioremediation studies, a microbial culture or a contaminated soil/water sample can be amended with a specific microorganism and spiked with BPAF and BPAF-d8. Monitoring the concentrations of both isotopic forms over time provides a clear measure of the biodegradation rate and extent. Stable isotope probing (SIP) techniques, often using 13C-labeled compounds, can even identify the specific microorganisms responsible for the degradation by tracking the incorporation of the labeled carbon into their biomass (e.g., in DNA or phospholipid fatty acids). nih.govgdut.edu.cn While direct studies with BPAF-d8 are not abundant, research on other bisphenols has demonstrated the immense potential of this approach. wur.nlresearchgate.netdb-thueringen.de
Table 4: Phytoremediation of Bisphenol A by Aquatic Plants
| Plant Species | Initial BPA Concentration (mg/L) | Removal Efficiency (%) | Duration | Reference |
| Ceratophyllum demersum | 0.5 | 100 | 3 days | nih.gov |
| Myriophyllum spicatum | 0.5 | 100 | 3 days | nih.gov |
| Pistia stratiotes | 2.5 - 10 | 51-71 | 24 hours |
Research Gaps and Future Directions in Bisphenol Af D8 Applications
Emerging Analytical Challenges and Innovations
The quantification of emerging contaminants like BPAF is often challenging due to their low concentrations in environmental and biological samples and the presence of complex matrices that can interfere with analysis. While BPAF-d8 is used to correct for matrix effects in techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), several analytical hurdles and areas for innovation remain. unam.mxmdpi.com
One of the primary challenges is the potential for background contamination with the native compound (BPAF) during sample collection, preparation, and analysis, which can lead to inaccurate measurements. nih.gov The use of isotopically labeled internal standards like BPAF-d8 is crucial to mitigate this, but the purity of the standard itself is paramount. researchgate.net Innovations in analytical methodologies are continuously sought to enhance sensitivity and selectivity. This includes the development of advanced extraction and clean-up techniques to minimize matrix interference and the use of high-resolution mass spectrometry (HRMS) for more confident identification and quantification. mdpi.com
Furthermore, the rise of non-targeted screening (NTS) approaches to identify a broader range of unknown environmental contaminants presents both an opportunity and a challenge. wur.nlfrontiersin.orgau.dk While BPAF-d8 is primarily used for targeted analysis, its potential as a surrogate standard in NTS for other fluorinated compounds is an area ripe for exploration. This would require a thorough evaluation of its suitability to represent the analytical behavior of a wider class of chemicals.
A summary of current and emerging analytical approaches is presented in Table 1.
| Analytical Technique | Application in BPAF Analysis | Emerging Innovations |
| LC-MS/MS | Targeted quantification of BPAF using BPAF-d8 as an internal standard. unam.mx | Development of methods with lower detection limits; use in non-targeted screening. mdpi.com |
| GC-MS | Analysis of derivatized BPAF. | Improved derivatization techniques for enhanced volatility and sensitivity. |
| HRMS | High-confidence identification of BPAF and its transformation products. | Application in suspect and non-target screening for a broader range of contaminants. wur.nlfrontiersin.org |
| SPE | Solid-Phase Extraction for sample clean-up and pre-concentration. unam.mx | Development of novel sorbents with higher selectivity for bisphenols. |
Elucidating Isotopic Effects in Environmental Processes
The replacement of hydrogen with deuterium (B1214612) in BPAF-d8 can lead to kinetic isotope effects (KIEs), where the rate of chemical reactions differs between the deuterated and non-deuterated forms. unam.mx This phenomenon is due to the greater mass of deuterium, which results in a lower vibrational frequency and higher bond dissociation energy for the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. unam.mx While KIEs are a consideration in any application of deuterated standards, they also present a unique research opportunity.
Understanding the KIEs associated with BPAF-d8 during environmental degradation processes (e.g., microbial degradation, photodegradation) could provide valuable insights into the transformation mechanisms of BPAF. nih.govwur.nl For instance, a significant KIE would suggest that C-H bond cleavage is a rate-determining step in the degradation pathway. koreascience.kr However, research specifically investigating the isotopic fractionation and KIEs of BPAF-d8 in environmental systems is currently lacking. Future studies could employ compound-specific isotope analysis (CSIA) to track the subtle changes in the isotopic composition of BPAF during degradation, providing direct evidence of transformation pathways and rates in complex environmental matrices. wur.nl
Table 2: Potential Research Areas for Isotopic Effects of BPAF-d8
| Research Area | Scientific Question | Potential Impact |
| Microbial Degradation | Does the microbial degradation rate of BPAF-d8 differ from BPAF? | Elucidation of enzymatic degradation pathways. |
| Photodegradation | What is the KIE for the photodegradation of BPAF? | Understanding the role of sunlight in the environmental fate of BPAF. |
| Abiotic Oxidation | How does isotopic substitution affect the rate of oxidation by reactive oxygen species? | Insights into the persistence of BPAF in various environmental compartments. |
Integration of Multi-Omics Technologies with Isotopic Tracing
The fields of metabolomics and proteomics, collectively known as "omics," offer a powerful lens to study the biological effects of environmental contaminants. azolifesciences.comresearchgate.net Stable isotope labeling is a cornerstone of quantitative proteomics, with techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) enabling precise measurement of changes in protein abundance. researchgate.net Similarly, in metabolomics, stable isotope tracers are used to map metabolic pathways and fluxes. creative-proteomics.comeuropa.eu
There is a significant research gap in the integration of BPAF-d8 as an isotopic tracer in multi-omics studies to understand the specific biological pathways perturbed by BPAF exposure. While some studies have investigated the metabolomic and proteomic effects of BPA and other bisphenols, the use of a deuterated tracer like BPAF-d8 would allow for a more direct and quantitative assessment of its metabolic fate and effects. nih.govmdpi.com Future research could involve exposing cell cultures or model organisms to BPAF-d8 and using HRMS-based omics platforms to trace its incorporation into metabolites and its impact on protein expression profiles. This approach could uncover novel biomarkers of BPAF exposure and elucidate its mechanisms of toxicity. azolifesciences.comcreative-proteomics.com
Standardization of Isotopic Tracing Methodologies Across Disciplines
While BPAF-d8 is commercially available and used as an internal standard, there is a need for greater standardization of analytical methods across different laboratories and scientific disciplines. isotope.comotsuka.co.jp Inter-laboratory comparison (ILC) studies are essential for assessing the proficiency of laboratories and ensuring the comparability and reliability of data. europa.eubfr-meal-studie.dewur.nl Although ILCs have been conducted for other bisphenols like BPA and BPS, there is a lack of such studies specifically focusing on BPAF and its deuterated standard. bfr-meal-studie.dewur.nlpublisso.de
Future efforts should focus on the development and validation of standardized protocols for the use of BPAF-d8, covering aspects such as:
Purity assessment: Ensuring the isotopic and chemical purity of the BPAF-d8 standard. researchgate.net
Spiking procedures: Establishing best practices for adding the internal standard to samples to ensure equilibration. researchgate.net
Calibration methods: Harmonizing calibration procedures to improve accuracy and precision. koreascience.kr
Reporting guidelines: Developing clear guidelines for reporting data obtained using BPAF-d8 to ensure transparency and comparability.
Organizations such as the International Organization for Standardization (ISO) and national metrology institutes could play a crucial role in developing these standards. iteh.aicloudfront.neteisenbros.co.ilwell-labs.com
Expanding Applications to Other Emerging Contaminants
The utility of BPAF-d8 may extend beyond the analysis of BPAF itself. As a deuterated compound, it has the potential to serve as a surrogate standard for other emerging contaminants, particularly those with similar chemical structures or properties. This is especially relevant for other fluorinated organic compounds, where a lack of commercially available isotopically labeled standards can hinder accurate quantification. unit.no
Future research should investigate the suitability of BPAF-d8 as a surrogate for other bisphenols and fluorinated compounds in various analytical methods. This would involve comparing the analytical behavior (e.g., extraction efficiency, chromatographic retention, ionization efficiency) of BPAF-d8 with that of the target analytes. If a strong correlation is established, BPAF-d8 could provide a cost-effective solution for the semi-quantitative analysis of a broader range of emerging contaminants in the absence of their specific labeled standards. mdpi.com This approach would be particularly valuable in large-scale environmental monitoring programs and non-targeted screening studies where the analysis of a wide array of compounds is required. wur.nlfrontiersin.org
Q & A
Q. How can Bisphenol AF-d8 be reliably identified and distinguished from non-deuterated Bisphenol AF in analytical studies?
To differentiate this compound from its non-deuterated counterpart, researchers should employ isotopic dilution mass spectrometry (ID-MS) combined with liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Deuterated analogs like this compound exhibit distinct mass-to-charge (m/z) ratios due to isotopic labeling, enabling precise quantification in complex matrices (e.g., biological fluids, environmental samples). Analytical protocols should validate separation efficiency using certified reference materials and matrix-matched calibration curves to account for ionization suppression/enhancement .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Key precautions include:
- Personal Protective Equipment (PPE): NIOSH/MSHA-certified respirators for vapor/dust control, chemically resistant gloves (e.g., nitrile), and full-body protective clothing to prevent dermal exposure .
- Ventilation: Mechanical exhaust systems and fume hoods to minimize inhalation risks .
- Storage: Maintain at 2°C–8°C in sealed containers, segregated from strong oxidizers and bases to prevent reactive degradation .
- Spill Management: Collect contaminated material in airtight containers, decontaminate with ethanol/water mixtures, and dispose via licensed hazardous waste facilities .
Q. Which analytical techniques are most effective for detecting trace levels of this compound in environmental samples?
Solid-phase extraction (SPE) coupled with high-resolution mass spectrometry (HRMS) is recommended for low-concentration detection (e.g., ng/L in water). Researchers should optimize SPE sorbents (e.g., hydrophilic-lipophilic balance polymers) to recover polar metabolites. For tissue matrices, enzymatic digestion (e.g., β-glucuronidase) followed by LC-MS/MS improves sensitivity by hydrolyzing conjugated forms .
Advanced Research Questions
Q. How can experimental designs address contradictions between in vitro and in vivo endocrine disruption data for this compound?
To resolve discrepancies:
- Dose-Response Modeling: Compare NOAEL/LOAEL thresholds across models using benchmark dose (BMD) software, accounting for metabolic differences (e.g., hepatic glucuronidation rates in rodents vs. humans) .
- Epigenetic Endpoints: Incorporate DNA methylation profiling (e.g., pyrosequencing of estrogen receptor promoters) to assess transgenerational effects missed in traditional toxicokinetic studies .
- Co-Exposure Scenarios: Test synergistic effects with other endocrine disruptors (e.g., phthalates) using factorial design experiments to mimic real-world exposure .
Q. What methodologies best evaluate the environmental persistence and degradation pathways of this compound?
- Advanced Oxidation Processes (AOPs): Investigate UV/H₂O₂ or ozonation efficiency via pseudo-first-order kinetics modeling, monitoring intermediate products (e.g., quinones) via HRMS .
- Biodegradation Assays: Use soil/water microcosms with stable isotope probing (SIP) to trace ¹³C-labeled this compound into microbial biomass and CO₂ .
- QSAR Modeling: Predict photolytic half-lives and bioaccumulation factors using software like EPI Suite, validated against experimental log Kow and solubility data .
Q. How should researchers design studies to assess the transplacental transfer and fetal toxicity of this compound?
- Placental Perfusion Models: Use ex vivo human placental tissue to quantify transfer rates under physiological flow conditions, correlating with maternal/fetal plasma ratios .
- Omics Integration: Pair metabolomics (e.g., LC-HRMS lipid profiling) with transcriptomic analysis of placental transporters (e.g., ABCG2) to identify mechanistic pathways .
- Longitudinal Cohorts: Track maternal urine concentrations of this compound glucuronide in pregnancy cohorts, adjusting for covariates like gestational diabetes via multivariate regression .
Q. What strategies mitigate confounding factors in epidemiological studies linking this compound to reproductive outcomes?
- Temporal Sensitivity: Collect biospecimens during critical windows (e.g., first-trimester serum) to reduce exposure misclassification .
- Biomarker Validation: Use creatinine-adjusted urinary concentrations and replicate measurements to account with intra-individual variability .
- Mendelian Randomization: Leverage genetic variants in detoxification enzymes (e.g., UGT2B15) as instrumental variables to infer causality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
